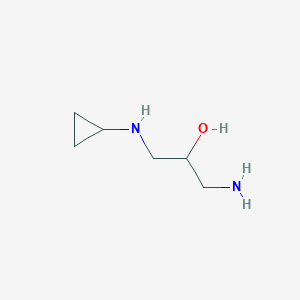

1-Amino-3-cyclopropylamino-propan-2-ol

Description

1-Amino-3-cyclopropylamino-propan-2-ol is a secondary amino alcohol characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a cyclopropylamino group at position 2. Amino alcohols of this class are pivotal in asymmetric catalysis, pharmaceutical intermediates, and bioactive molecules due to their bifunctional reactivity (amine and hydroxyl groups) .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-amino-3-(cyclopropylamino)propan-2-ol |

InChI |

InChI=1S/C6H14N2O/c7-3-6(9)4-8-5-1-2-5/h5-6,8-9H,1-4,7H2 |

InChI Key |

UVLCZJIRSQALIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCC(CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Amino Alcohols

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (g/100 mL) | pKa (Amine) |

|---|---|---|---|---|---|

| 1-Amino-3-cyclopropylamino-propan-2-ol* | C₆H₁₄N₂O | ~130.19 | ~210–230 (est.) | Moderate (est.) | ~9.5–10.5 (est.) |

| 3-Amino-1-propanol | C₃H₉NO | 75.1 | 187 | 100 (25°C) | 9.96 |

| 1-Aminopropan-2-ol | C₃H₉NO | 75.11 | 187 (est.) | Miscible | 9.96 |

| 1-(Isopropylamino)-3-phenoxypropan-2-ol | C₁₂H₁₉NO₂ | 223.29 | N/A | Low (organic phase) | ~9.0–10.0 |

*Estimated values based on cyclopropyl group contributions .

Key Observations :

- Solubility: 3-Amino-1-propanol exhibits high water solubility (100 g/100 mL), while bulkier derivatives like 1-(Isopropylamino)-3-phenoxypropan-2-ol are less soluble due to hydrophobic substituents .

- Basicity: The pKa of the amine group in 1-Amino-3-cyclopropylamino-propan-2-ol is expected to be slightly lower than 3-Amino-1-propanol (pKa 9.96) due to the electron-donating cyclopropyl group stabilizing the protonated form .

Catalytic and Pharmaceutical Utility

- Asymmetric Catalysis: Amino alcohols with rigid substituents (e.g., cyclopropyl or aryl groups) are preferred in chiral ligand design. For example, 1-(Isopropylamino)-3-phenoxypropan-2-ol derivatives are used in enantioselective synthesis .

- Pharmaceutical Intermediates: Compounds like 1-Amino-2,3-diphenylpropan-2-ol (CAS 126376-38-3) serve as precursors for β-blockers or antivirals, suggesting analogous roles for the cyclopropylamino variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.